N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog No.
S2894055
CAS No.
477225-83-5
M.F
C22H22N4
M. Wt
342.446
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin...

CAS Number

477225-83-5

Product Name

N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-(2-methylpropyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C22H22N4

Molecular Weight

342.446

InChI

InChI=1S/C22H22N4/c1-16(2)13-23-21-20-19(17-9-5-3-6-10-17)14-26(22(20)25-15-24-21)18-11-7-4-8-12-18/h3-12,14-16H,13H2,1-2H3,(H,23,24,25)

InChI Key

SYFYXVBAOLJIHK-UHFFFAOYSA-N

SMILES

CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Antitubercular Agents

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: This compound has been explored for its potential as an antitubercular agent. Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new anti-TB compounds is critical to combat the disease effectively.

Methods of Application: Researchers synthesized a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives and assessed their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using the standard broth microdilution method. Cell toxicity was determined using the MTT assay .

Results: The study identified several compounds with in vitro activity against Mycobacterium tuberculosis, with MIC90 values ranging from 0.488–62.5 µM. The most potent derivative was highlighted for its non-cytotoxicity to the Vero cell line and favorable drug-like properties .

CDK6 Inhibitors in Cancer Therapy

Scientific Field: Oncology and Molecular Biology

Application Summary: The compound has been investigated for its role as a CDK6 inhibitor, which is significant in the treatment of various cancers, including breast and gastric cancer.

Methods of Application: A series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized. Their anti-proliferative activities were evaluated against human cancer cells, and CDK6 inhibitory activities were tested .

Results: The most potent compound exhibited superior antitumor activities compared to the control palbociclib and demonstrated good CDK6 inhibitory activity. Molecular docking was used to simulate the binding model of the compound with CDK6 .

NF-κB Inducing Kinase Inhibitors for Psoriasis

Scientific Field: Dermatology and Immunology

Application Summary: Derivatives of the compound have been identified as novel, potent, and selective NF-κB inducing kinase (NIK) inhibitors, which are promising for the treatment of psoriasis.

Methods of Application: The study focused on the identification and synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as NIK inhibitors .

Antiviral Therapeutics

Scientific Field: Virology and Pharmaceutical Sciences

Application Summary: The compound has been studied for its antiviral properties, particularly against viruses like the Newcastle disease virus.

Methods of Application: Compounds containing five-membered heteroaryl amines, including the subject compound, were assessed for their antiviral activity against the Newcastle disease virus .

Results: Some compounds showed antiviral activity almost on par with the commercial antiviral drug, Ribavirin. Further modification of these amines could lead to potent antiviral therapeutics .

Kinase Inhibitors for Colorectal Cancer

Scientific Field: Oncology and Biochemistry

Application Summary: Novel quinoline analogues bearing the compound’s structure have been identified as potent kinase inhibitors for the treatment of colorectal cancer.

Methods of Application: The research involved the identification and synthesis of novel compounds with the potential to inhibit kinases relevant to colorectal cancer .

XLogP3

5.5

Dates

Modify: 2023-08-17

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